4-(1-Amino-2-methylbutan-2-YL)piperidin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Amino-2-methylbutan-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C10H22N2O and a molecular weight of 186.29 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-methylbutan-2-yl)piperidin-4-ol typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the alkylation of piperidin-4-ol with 1-amino-2-methylbutan-2-yl halides under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2-methylbutan-2-yl)piperidin-4-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted piperidines, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(1-Amino-2-methylbutan-2-yl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the production of various chemical products, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-methylbutan-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, as a CCR5 antagonist, it binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV-1 virus into the cells . This interaction blocks the virus’s ability to infect the host cells, thereby inhibiting its replication and spread .
Comparison with Similar Compounds
Similar Compounds
Piperidin-4-ol: A simpler derivative of piperidine with similar chemical properties.
4-Amino-2-methylbutan-2-ol: Another compound with a similar structure but lacking the piperidine ring.
Uniqueness
4-(1-Amino-2-methylbutan-2-yl)piperidin-4-ol is unique due to its combination of the piperidine ring and the 1-amino-2-methylbutan-2-yl group, which imparts distinct chemical and biological properties . This unique structure allows it to interact with specific molecular targets, making it valuable in medicinal chemistry and drug development .
Properties
Molecular Formula |
C10H22N2O |
---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
4-(1-amino-2-methylbutan-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C10H22N2O/c1-3-9(2,8-11)10(13)4-6-12-7-5-10/h12-13H,3-8,11H2,1-2H3 |
InChI Key |
DYORDSSHNZXVSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)C1(CCNCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.